RN from Toxlit
NAN-190 hydrobromide
CAS No.: 115338-32-4
Cat. No.: VC0536652
Molecular Formula: C23H28BrN3O3
Molecular Weight: 474.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115338-32-4 |
|---|---|
| Molecular Formula | C23H28BrN3O3 |
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide |
| Standard InChI | InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H |
| Standard InChI Key | AXRUEPFPTQYHQD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics of NAN-190 Hydrobromide
Molecular Composition and Identification
NAN-190 hydrobromide, chemically designated as 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide, features a piperazine core substituted with a 2-methoxyphenyl group and a phthalimide-containing butyl chain . Its molecular formula is C23H27N3O3·HBr, and it is assigned the CAS registry number 115338-32-4 . The compound’s structure is characterized by a planar phthalimide moiety, which contributes to its lipid solubility and membrane permeability, and a methoxyphenyl group that enhances receptor binding specificity .
Table 1: Key Chemical Properties of NAN-190 Hydrobromide
| Property | Value | Source Citation |
|---|---|---|
| Molecular Weight | 474.4 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 10 mg/mL (21.08 mM) | |
| Solubility in Ethanol | 1 mg/mL | |
| Storage Conditions | Room temperature |
Pharmacological Profile and Mechanism of Action
5-HT1A Receptor Antagonism
NAN-190 hydrobromide exhibits nanomolar affinity for 5-HT1A receptors, with a dissociation constant (Ki) of 6.8 nM as determined by radioligand binding assays . Functional studies using hippocampal membranes demonstrate its competitive antagonism, shifting the concentration-response curve of the 5-HT1A agonist 5-carboxamidotryptamine (5-CT) with a Schild-derived KB of 1.9 nM . This antagonism manifests as inhibition of 5-HT1A-mediated adenylyl cyclase suppression, confirming its role in modulating cAMP signaling pathways .
Cross-Reactivity with α2-Adrenoceptors
Beyond 5-HT1A receptors, NAN-190 hydrobromide interacts with α2-adrenoceptors, though its affinity for this target remains less characterized . This dual activity complicates its use in systems where adrenergic and serotonergic pathways intersect, necessitating cautious interpretation of in vivo results .
Research Applications and Experimental Findings
Receptor Signaling and Pathway Analysis
In transfected cell models, NAN-190 hydrobromide blocks 5-HT1A receptor-mediated activation of Gαi/o proteins, thereby attenuating inhibition of adenylyl cyclase and potentiating cAMP accumulation . This property has been leveraged to study temporal integration of Gs and Gi signaling, revealing its capacity to enhance proteasomal degradation of regulators like RGS20 .
Anxiety and Feeding Behavior
NAN-190 hydrobromide elicits paradoxical effects on anxiety, displaying both anxiogenic and anxiolytic properties in rodent models depending on dosage and administration route . At 0.5 mg/kg (intraperitoneal), it reverses fluoxetine-induced reductions in catalepsy in 6-hydroxydopamine (6-OHDA)-lesioned rats, implicating 5-HT1A receptors in motor circuit modulation . Additionally, it suppresses feeding behavior induced by the 5-HT1A agonist 8-OH-DPAT, underscoring its utility in appetite regulation studies .
Circadian Rhythm Potentiation
Emerging evidence suggests that NAN-190 hydrobromide enhances light-induced phase shifts in circadian rhythms, likely through 5-HT1A-dependent modulation of suprachiasmatic nucleus activity . This application positions it as a valuable probe for neurobiological studies of sleep-wake cycles.
Limitations and Considerations in Experimental Use
Receptor Selectivity and Off-Target Effects
While NAN-190 hydrobromide is selective for 5-HT1A receptors at low concentrations, its affinity for α2-adrenoceptors necessitates controls to isolate serotonergic effects . Researchers must validate findings using complementary antagonists or genetic knockout models.
Solubility and Formulation Challenges
The compound’s limited solubility in aqueous buffers (e.g., PBS) requires dissolution in DMSO or ethanol, potentially introducing solvent artifacts in cellular assays . Stock solutions should be prepared fresh to avoid hydrolysis, which can reduce potency over time .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume